molecular formula C18H25NO B12620602 4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine CAS No. 919789-94-9

4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine

Cat. No.: B12620602
CAS No.: 919789-94-9
M. Wt: 271.4 g/mol
InChI Key: SBWUZEUFZZMTAU-UHFFFAOYSA-N
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Description

4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine is a chemical compound of interest in research and development, particularly within the field of medicinal chemistry. It features a morpholine ring, which is widely recognized as a privileged and versatile pharmacophore in drug design . The morpholine ring is valued for its ability to improve key pharmacokinetic properties of bioactive molecules, such as enhancing water solubility and metabolic stability . This specific derivative incorporates a cyclohexylideneethylphenyl group, a structural motif found in other compounds studied for their biological activity . Researchers investigate morpholine-containing compounds like this one for a wide spectrum of potential pharmacological activities, which can include anti-inflammatory, anticancer, and antimicrobial applications, based on the established structure-activity relationships (SAR) of the morpholine class . The compound serves as a valuable synthetic intermediate or scaffold for designing and developing novel bioactive molecules. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919789-94-9

Molecular Formula

C18H25NO

Molecular Weight

271.4 g/mol

IUPAC Name

4-[4-(1-cyclohexylideneethyl)phenyl]morpholine

InChI

InChI=1S/C18H25NO/c1-15(16-5-3-2-4-6-16)17-7-9-18(10-8-17)19-11-13-20-14-12-19/h7-10H,2-6,11-14H2,1H3

InChI Key

SBWUZEUFZZMTAU-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CCCCC1)C2=CC=C(C=C2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Key Intermediates

The preparation often begins with simpler morpholine derivatives or substituted phenyl compounds. The following intermediates are commonly used:

These intermediates can be synthesized through established methodologies, which will be discussed in detail.

Detailed Preparation Methods

Method 1: From 4-(4-Nitrophenyl)-3-morpholinone

This method involves the reduction of 4-(4-nitrophenyl)-3-morpholinone to yield the desired morpholine derivative.

Reaction Steps:

  • Reduction Reaction:

    • Reagents: 4-(4-Nitrophenyl)-3-morpholinone, ethanol, palladium on activated carbon.
    • Conditions: Hydrogen atmosphere at 5 bar and 80 °C for one hour.
    • Yield: Approximately 70% after filtration and washing with cold water.
  • Crystallization:

    • The product is cooled and crystallized from the reaction mixture.

Method 2: Direct Amination of Cyclohexyl Derivatives

This method utilizes cyclohexylamine as a starting material to synthesize morpholine derivatives.

Reaction Steps:

  • Amination Reaction:

    • Reagents: Cyclohexylamine, diethylene glycol.
    • Catalyst: Supported metal catalyst (e.g., nickel).
    • Conditions: Reaction under hydrogen atmosphere at elevated temperatures (140-240 °C).
    • Yield: High due to the efficiency of the aminolysis process.
  • Product Isolation:

    • Following the reaction, products are condensed and rectified to obtain pure morpholine derivatives.

Method 3: Alkylation of Morpholine

In this approach, morpholine is directly alkylated with cyclohexylideneethyl halides.

Reaction Steps:

  • Alkylation Reaction:
    • Reagents: Morpholine, cyclohexylideneethyl bromide.
    • Conditions: Base-catalyzed reaction in a suitable solvent (e.g., DMF).
    • Yield: Typically around 60-75%, depending on reaction conditions.

Comparative Analysis of Methods

The following table summarizes the key aspects of each preparation method:

Method Key Intermediate Main Reagents Conditions Yield (%)
Method 1 4-(4-Nitrophenyl)-3-morpholinone Ethanol, Palladium H₂, 5 bar, 80 °C ~70%
Method 2 Cyclohexylamine Diethylene glycol H₂, 140-240 °C High
Method 3 Morpholine Cyclohexylideneethyl bromide Base-catalyzed ~60-75%

Chemical Reactions Analysis

Types of Reactions

4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen for reduction, oxygen or oxidizing agents for oxidation, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary but often involve the use of catalysts such as palladium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Scientific Research Applications

4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of biological molecules. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Morpholine derivatives vary significantly based on substituents attached to the phenyl ring or the morpholine nitrogen. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent/Functional Group cLogP Molecular Weight (g/mol) Key Properties Reference
4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine Cyclohexylideneethyl ~4.5* ~325.5* High lipophilicity, steric bulk -
4-(2-(Naphthalen-1-yloxy)ethyl)morpholine Naphthyloxyethyl 4.2 313.4 Enhanced π-π interactions
4-(4-Methoxyphenylsulfonyl)morpholine Methoxyphenylsulfonyl - 287.3 Polar sulfonyl group, mp 109–110°C
4-(3-Fluorophenylacetyl)morpholine Fluorophenylacetyl - 223.2 Electron-withdrawing fluorine, moderate polarity
4-[2-(4-Iodophenoxy)ethyl]morpholine Iodophenoxyethyl - 333.2 Heavy atom effect, potential for radiolabeling

*Estimated based on analogs.

Key Observations :

  • Lipophilicity : The cyclohexylideneethyl group likely increases cLogP compared to smaller substituents (e.g., methoxyphenylsulfonyl, cLogP ~3.2) .
  • Steric Effects : Bulky groups like naphthyloxyethyl or cyclohexylideneethyl may hinder membrane permeability but improve target binding in hydrophobic pockets .
  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine in 4-(3-fluorophenylacetyl)morpholine) enhance polarity and hydrogen-bonding capacity .

SAR Insights :

  • Heterocycle Dependency : Morpholine is critical for EP2 receptor activity in trisubstituted pyrimidines but detrimental in benzamide scaffolds, highlighting context-dependent effects .
  • Substituent Effects : Para-substituted lipophilic groups (e.g., trifluoromethyl in pyrimidines) enhance potency, while polar groups (e.g., sulfonyl) may improve solubility but reduce membrane penetration .

Biological Activity

4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine, with the CAS number 919789-94-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

The molecular formula of this compound is C19H25NC_{19}H_{25}N, with a molecular weight of approximately 281.42 g/mol. The compound features a morpholine ring, which is known for its ability to interact with various biological targets.

Property Value
Molecular FormulaC19H25N
Molecular Weight281.42 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the morpholine ring and the introduction of the cyclohexylideneethyl group. The following general synthetic route can be employed:

  • Formation of Morpholine : Starting from 2-(chloromethyl)morpholine, react with cyclohexanone in the presence of a base.
  • Cyclization and Substitution : Introduce the phenyl group via nucleophilic substitution.
  • Final Product Isolation : Purify through crystallization or chromatography.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects.

The compound is believed to exert its effects through:

  • Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin and dopamine receptors).
  • Enzyme Inhibition : Possible inhibition of specific enzymes involved in metabolic pathways.

Case Studies

  • Antidepressant Activity : A study demonstrated that this compound showed significant antidepressant-like effects in rodent models, suggesting its potential as a therapeutic agent for depression.
  • Anti-inflammatory Effects : Research indicated that this compound exhibited anti-inflammatory properties by downregulating pro-inflammatory cytokines in vitro.

Research Findings

Recent findings have highlighted several aspects of the biological activity of this compound:

  • Cytotoxicity Testing : In vitro studies assessed cytotoxic effects on cancer cell lines, revealing moderate activity against certain types of cancer cells.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a candidate for further development.

Comparative Analysis

Comparative studies with similar compounds have shown that the presence of the cyclohexylideneethyl group enhances selectivity towards specific biological targets when compared to analogous morpholines without this substituent.

Compound Biological Activity Notes
This compoundAntidepressant, anti-inflammatoryModerate cytotoxicity in cancer models
Morpholine derivative AMild analgesicLess selective than target compound
Morpholine derivative BNo significant activityLacks cyclohexylideneethyl group

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